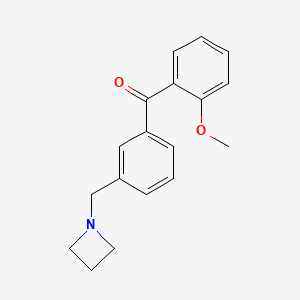

3'-Azetidinomethyl-2-methoxybenzophenone

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis and Biochemical Evaluation of 3-Phenoxy-1,4-diarylazetidin-2-ones

The synthesis of 3-phenoxy-1,4-diarylazetidin-2-ones has been explored with the aim of developing potent antiproliferative compounds. The study identified compounds with significant activity against MCF-7 breast cancer cells, with IC50 values as low as 19 nM. X-ray crystallography was utilized to understand the importance of the torsional angle between the phenyl rings, revealing that a trans configuration is generally optimal for antiproliferative activity. These compounds also demonstrated the ability to inhibit tubulin polymerization, disrupt microtubular structures, and induce G2/M arrest and apoptosis in cancer cells. Notably, compound 90b showed interaction with the colchicine-binding site on β-tubulin, minimal cytotoxicity, and a promising GI50 value in the NCI60 cell line screen. Prodrugs of these compounds were synthesized, with the alanine amide 102b retaining potency, making it a candidate for further clinical development .

Synthesis and X-ray Structural Investigation of 1-(4-Methoxyphenyl)-3-phenoxy-4-methylthio-4-methoxyimino-2-azetidinones

The synthesis of isomers of 1-(4-methoxyphenyl)-3-phenoxy-4-methylthio-4-methoxyimino-2-azetidinone has been achieved, and the structure of one isomer was thoroughly investigated using X-ray diffraction. The compound was found to crystallize in a monoclinic system and the structure was solved to a high degree of precision. The solid-state structure was compared with the structure found from NMR studies in solution, providing insights into the molecular conformation and potential reactivity of the compound .

Molecular Structure Analysis

The molecular structure of azetidinone derivatives is critical for their biological activity. X-ray crystallography has been a valuable tool in determining the optimal torsional angles and configurations for antiproliferative activity. The studies have shown that the trans configuration between the phenyl rings is generally more effective, and the interaction with the colchicine-binding site on β-tubulin is crucial for the compound's activity. The detailed structural analysis provides a foundation for understanding the chemical reactivity and potential modifications to enhance therapeutic efficacy .

Chemical Reactions Analysis

The chemical reactivity of azetidinone derivatives is influenced by their molecular structure. The studies have not detailed specific chemical reactions, but the synthesis of prodrugs and the interaction with tubulin suggest that these compounds can undergo biochemical transformations within biological systems. The ability to disrupt microtubular structures and induce apoptosis indicates that these compounds can participate in complex cellular reactions leading to antitumor effects .

Physical and Chemical Properties Analysis

The physical and chemical properties of azetidinone derivatives, such as solubility, stability, and crystalline structure, are essential for their biological function and potential as therapeutic agents. The X-ray crystallography data provides insights into the crystalline structure, which can influence the compound's solubility and stability. The synthesis of prodrugs also suggests considerations for improving the bioavailability and pharmacokinetic properties of these compounds .

作用机制

属性

IUPAC Name |

[3-(azetidin-1-ylmethyl)phenyl]-(2-methoxyphenyl)methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19NO2/c1-21-17-9-3-2-8-16(17)18(20)15-7-4-6-14(12-15)13-19-10-5-11-19/h2-4,6-9,12H,5,10-11,13H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPBONMNEJGWIGV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C(=O)C2=CC=CC(=C2)CN3CCC3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00643239 |

Source

|

| Record name | {3-[(Azetidin-1-yl)methyl]phenyl}(2-methoxyphenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00643239 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

281.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

898771-28-3 |

Source

|

| Record name | {3-[(Azetidin-1-yl)methyl]phenyl}(2-methoxyphenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00643239 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

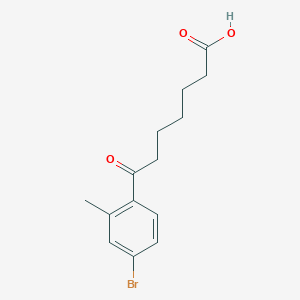

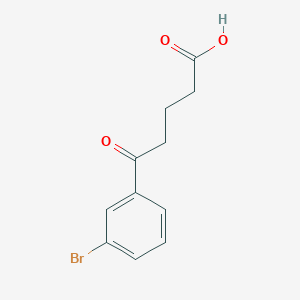

![7-([1,1'-Biphenyl]-4-yl)-7-oxoheptanoic acid](/img/structure/B1293227.png)